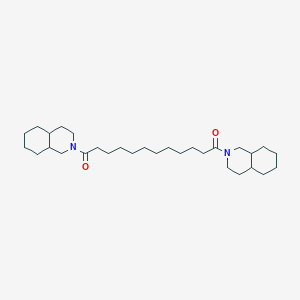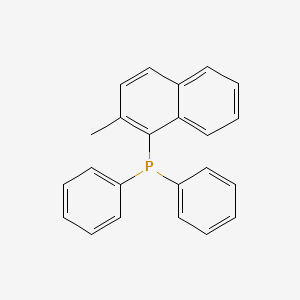
(2-Methylnaphthalen-1-yl)(diphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylnaphthalen-1-yl)(diphenyl)phosphane is an organophosphorus compound with the molecular formula C23H19P. This compound is known for its unique structure, which includes a naphthalene ring substituted with a methyl group and a phosphane group bonded to two phenyl rings. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylnaphthalen-1-yl)(diphenyl)phosphane typically involves the formation of a carbon-phosphorus (C-P) bond. One common method is the reaction of a naphthalene derivative with a halophosphane in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphane.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylnaphthalen-1-yl)(diphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are used to form coordination complexes.
Major Products
Oxidation: Phosphine oxides are the major products.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Aplicaciones Científicas De Investigación
(2-Methylnaphthalen-1-yl)(diphenyl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a component in pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Methylnaphthalen-1-yl)(diphenyl)phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various catalytic processes by providing a suitable environment for the reaction to occur. The molecular targets include transition metals, and the pathways involve the formation and stabilization of intermediate species during the catalytic cycle.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphane: Another widely used phosphane ligand with three phenyl groups.
(2-Methylnaphthalen-1-yl)phosphane: A similar compound with only one phenyl group replaced by a naphthalene ring.
Uniqueness
(2-Methylnaphthalen-1-yl)(diphenyl)phosphane is unique due to the presence of the naphthalene ring, which can influence its electronic properties and
Propiedades
Número CAS |
540483-74-7 |
|---|---|
Fórmula molecular |
C23H19P |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(2-methylnaphthalen-1-yl)-diphenylphosphane |
InChI |
InChI=1S/C23H19P/c1-18-16-17-19-10-8-9-15-22(19)23(18)24(20-11-4-2-5-12-20)21-13-6-3-7-14-21/h2-17H,1H3 |
Clave InChI |
IMALWLLOKGKUJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


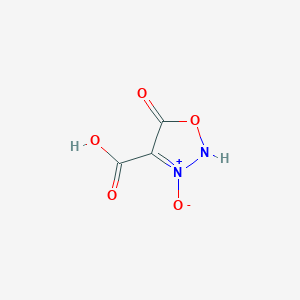

![2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole](/img/structure/B14233507.png)
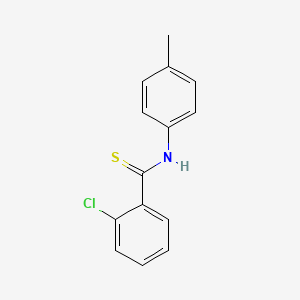
![1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B14233520.png)
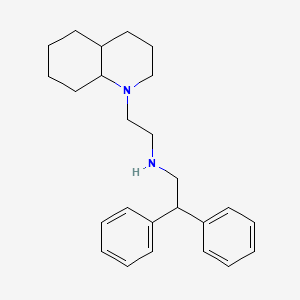
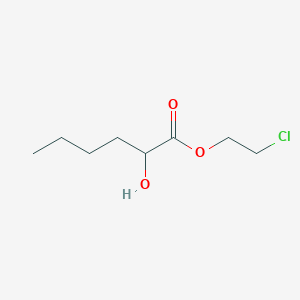
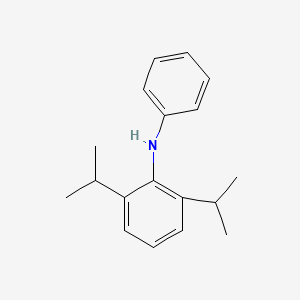
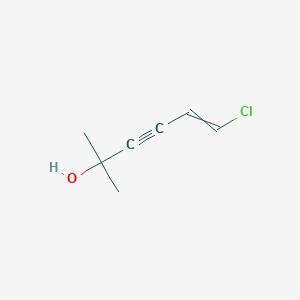
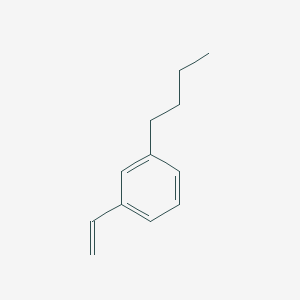
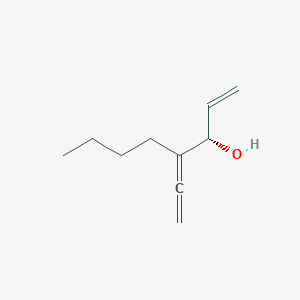
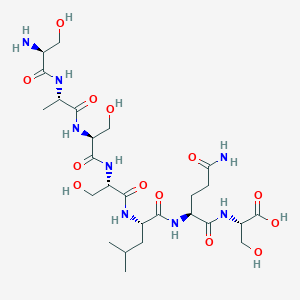
![Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14233553.png)
